REACTION_SMILES
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[CH3:11][NH2:12].[CH3:13][CH2:14][OH:15].[NH2:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([F:10])[cH:7][cH:8][cH:9]1>>[NH2:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([NH:12][CH3:11])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(N)cccc1F
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Name
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Type
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product
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Smiles
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CNc1cccc(N)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |